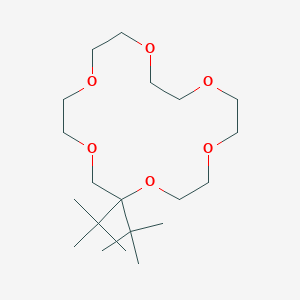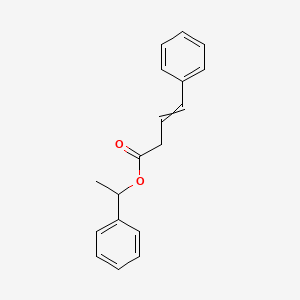![molecular formula C16H13N3O7S2 B14509507 8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid CAS No. 63083-93-2](/img/structure/B14509507.png)
8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid is a complex organic compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its ability to act as a colorimetric indicator, particularly in the determination of metal ions such as zinc, mercury, and copper .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of naphthalene-2-sulfonic acid derivatives, followed by the introduction of the amino and hydrazinyl groups under controlled conditions. The reaction conditions usually involve specific temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated systems to control the reaction parameters. The use of advanced techniques such as flow injection analysis can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid is widely used in scientific research due to its versatile properties:
Biology: The compound is used in various biochemical assays to detect and quantify specific ions and molecules.
Mécanisme D'action
The mechanism by which 8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid exerts its effects involves its ability to form complexes with metal ions. The compound’s structure allows it to bind selectively to specific ions, leading to a color change that can be measured spectrophotometrically. This binding process involves molecular interactions with the metal ions, resulting in the formation of stable complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zincon monosodium salt: A similar compound used as a colorimetric indicator for metal ions.
Eriochrome Black T: Another indicator used for detecting metal ions in various assays.
Calmagite: Used in similar applications for the determination of metal ions.
Uniqueness
What sets 8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid apart is its specific structure, which provides unique binding properties and selectivity for certain metal ions. This makes it particularly valuable in applications requiring precise and accurate detection of these ions.
Propriétés
Numéro CAS |
63083-93-2 |
|---|---|
Formule moléculaire |
C16H13N3O7S2 |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
8-amino-5-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H13N3O7S2/c17-13-4-5-14(11-3-1-9(7-12(11)13)27(21,22)23)18-19-15-8-10(28(24,25)26)2-6-16(15)20/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26) |
Clé InChI |
FPJPOCZFGQZFIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)N)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


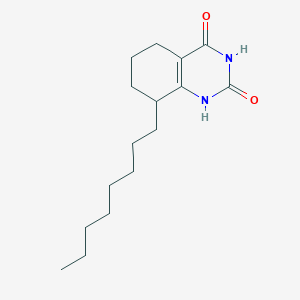
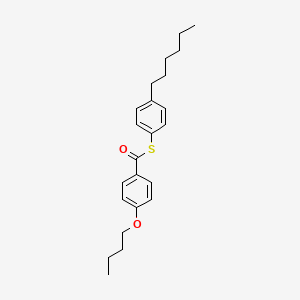
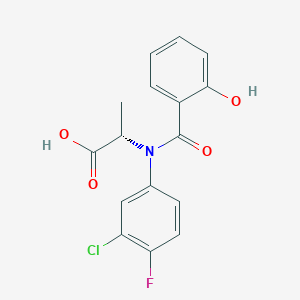
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
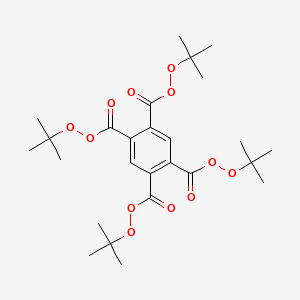


![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

